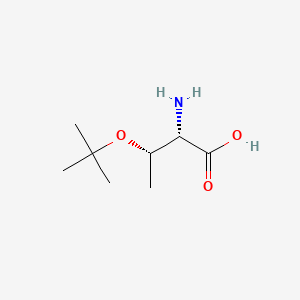![molecular formula C22H13Cl3O4S B2522974 (4-Chlorphenyl)(3-{[(2,4-dichlorphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanon CAS No. 338411-58-8](/img/structure/B2522974.png)
(4-Chlorphenyl)(3-{[(2,4-dichlorphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H13Cl3O4S and its molecular weight is 479.75. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das antivirale Potenzial von Indolderivaten untersucht, und diese Verbindung ist keine Ausnahme. Insbesondere (4-Chlorphenyl)(3-{[(2,4-dichlorphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanon hat eine inhibitorische Aktivität gegen Influenza-A-Viren gezeigt . Weitere Untersuchungen könnten seine Wirksamkeit gegen andere Virusstämme untersuchen.
- Die strukturellen Merkmale der Verbindung machen sie zu einem interessanten Kandidaten für die Krebsforschung. Die Formylierung an der 4. Position des Sydnonrings hat eine starke Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter Nierenkrebs, Leukämie, nicht-kleinzelliger Lungenkrebs, ZNS-Krebs und Melanom .
Antivirale Aktivität
Antitumoreigenschaften
Zusammenfassend lässt sich sagen, dass “this compound” vielversprechend in verschiedenen Bereichen ist. Weitere Forschung ist unerlässlich, um sein volles Potenzial freizusetzen und neue therapeutische Anwendungen zu identifizieren. 🌟
Wirkmechanismus
Target of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might have a similar target.
Mode of Action
It is known that the compound is involved in the suzuki–miyaura (sm) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may affect biochemical pathways related to carbon–carbon bond formation.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also exhibit stability and efficacy under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O4S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)29-22)12-30(27,28)20-10-9-15(24)11-18(20)25/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEIGEZWOKKUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2522891.png)
![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2522894.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)




![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

